molecular formula C12H7ClN4O2 B1648836 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1018143-17-3

5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B1648836
CAS RN: 1018143-17-3
M. Wt: 274.66 g/mol
InChI Key: GHAAGUNVMGLILW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound with the molecular weight of 274.67 . Its IUPAC name is the same as the common name . The compound’s Inchi Code is 1S/C12H7ClN4O2/c13-8-3-1-7 (2-4-8)9-5-10 (11 (18)19)17-12 (16-9)14-6-15-17/h1-6H, (H,18,19) .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[1,5-a]pyrimidine core with a 4-chlorophenyl group at the 5-position and a carboxylic acid group at the 7-position . The Inchi Key for this compound is GHAAGUNVMGLILW-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, triazolo[1,5-a]pyrimidines are known to exhibit a wide range of reactivity .

Scientific Research Applications

Heteroaromatization and Antimicrobial Activity

The study by El-Agrody et al. (2001) explored the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds via the reaction of certain intermediates with various reagents. The antimicrobial activity of some synthesized compounds was evaluated, showcasing their potential application in developing new antimicrobial agents El-Agrody, M.S. Abd El-Latif, N. A. El-Hady, A. H. Fakery, A. Bedair, 2001.

Structural Analysis of Triazole Derivatives

Velavan et al. (1997) determined the structures of two 1,2,4-triazole derivatives, including a compound similar to "5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid". Their analysis revealed that both molecules are nearly planar, with chlorophenyl rings lying almost in the same plane as the rest of the structure, stabilized by N-H...N hydrogen bonds Velavan, K. Sivakumar, H. Fun, U. S. Pathak, K. Jain, S. Singh, 1997.

Novel Synthesis of Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines

Hassan (2006) reported on the regioselective synthesis of 1,2,4-triazolo[4,3-a]pyrimidine derivatives from the reaction of a similar compound with hydrazonoyl chlorides, yielding good yields and establishing the structures of the newly synthesized compounds Hassan, 2006.

Synthesis and Diversification of Triazolopyrimidines

Tang et al. (2014) synthesized 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and discussed their ring rearrangement to [1,5-c] analogues and further diversification. This study highlights the versatility of these compounds as synthetic intermediates, useful for further chemical modifications Tang, Chao Wang, Zhiming Li, Quanrui Wang, 2014.

Synthetic Utility of Heteroaromatic Azido Compounds

Westerlund's research (1980) into the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines through the reaction of active methylene nitriles with 3-azido-2-substituted thiophenes underlines the synthetic utility of heteroaromatic azido compounds. The study emphasizes the versatility of these reactions in synthesizing complex heterocyclic compounds Westerlund, 1980.

Future Directions

The future directions for research on this compound could include detailed studies on its synthesis, chemical reactivity, mechanism of action, and potential biological activities. Given the versatile biological activities of triazole compounds , this compound could be a potential candidate for further pharmacological studies.

properties

IUPAC Name

5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O2/c13-8-3-1-7(2-4-8)9-5-10(11(18)19)17-12(16-9)14-6-15-17/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAAGUNVMGLILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 3
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 5
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 6
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

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